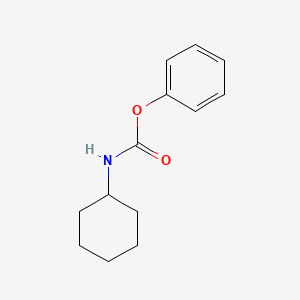

phenyl N-cyclohexylcarbamate

Description

Overview of Carbamate (B1207046) Chemical Class and their Significance in Organic Synthesis

Carbamates are a class of organic compounds characterized by the presence of a carbamate functional group, which consists of a carbonyl group flanked by an oxygen and a nitrogen atom (R-O-C(=O)-N(R')R''). core.ac.ukmdpi.com This structure can be considered a hybrid of an ester and an amide. Carbamates are derivatives of the unstable carbamic acid (NH₂COOH). core.ac.ukresearchgate.net

In the realm of organic synthesis, carbamates are of considerable importance for several reasons:

Protecting Groups: The carbamate moiety is widely employed as a protecting group for amines. mdpi.comsigmaaldrich.com By converting a reactive amine to a less nucleophilic carbamate, chemists can carry out reactions on other parts of a molecule without unintended side reactions involving the amine. Famous examples include the Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups, which are fundamental in peptide synthesis. sigmaaldrich.com

Synthetic Intermediates: Carbamates serve as versatile intermediates for the synthesis of other functional groups. For instance, they can be precursors to isocyanates, which are key monomers in the production of polyurethanes. researchgate.net They are also used in the synthesis of ureas and other N-substituted compounds. nih.gov

Bioisosteres: In medicinal chemistry, the carbamate group is often used as a bioisostere for the amide bond in peptides. mdpi.com This substitution can enhance the metabolic stability of a drug candidate by making it less susceptible to enzymatic hydrolysis, a common pathway for the breakdown of peptide-based drugs. nih.gov

Directing Groups: The carbamate functionality can act as a directing group in various chemical transformations, controlling the regioselectivity of reactions on nearby parts of the molecule.

The synthesis of carbamates can be achieved through several routes, including the reaction of an alcohol with an isocyanate, the reaction of an amine with a chloroformate, or through the Curtius rearrangement of an acyl azide (B81097) in the presence of an alcohol. core.ac.uk

Contextualization of Phenyl N-Cyclohexylcarbamate within N-Substituted Carbamate Chemistry

This compound falls under the category of N-substituted carbamates, where the nitrogen atom of the carbamate group is bonded to a cyclohexyl group, and the carbamate oxygen is attached to a phenyl group. This specific substitution pattern imparts particular chemical and physical properties to the molecule.

The chemistry of N-substituted carbamates is a significant subfield of organic chemistry due to the wide-ranging applications of these compounds in pharmaceuticals, agrochemicals, and materials science. researchgate.net Research in this area often focuses on developing novel and more efficient methods for their synthesis, particularly those that avoid hazardous reagents like phosgene (B1210022). dntb.gov.ua The use of urea (B33335) or carbon dioxide as a carbonyl source represents a greener approach to carbamate synthesis. dntb.gov.uanih.gov

The reactivity of N-substituted carbamates is influenced by the nature of the substituents on both the nitrogen and the oxygen atoms. In the case of this compound, the phenyl group acts as a good leaving group, which is a relevant feature in the context of its mechanism of action as an enzyme inhibitor. The cyclohexyl group, being a bulky and lipophilic moiety, can influence the compound's binding affinity to biological targets.

Scope of Current Academic Research Focus on this compound

The primary area of academic research involving this compound and its close analogues is in the field of medicinal chemistry, specifically as inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH). core.ac.uknih.gov FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide. core.ac.uk Inhibition of FAAH leads to an increase in the levels of these endogenous signaling lipids, which has been explored for its potential therapeutic effects in managing pain, inflammation, and anxiety. core.ac.uk

Research has shown that carbamates are a well-established class of FAAH inhibitors. nih.gov Within this class, derivatives of this compound have been synthesized and evaluated for their inhibitory potency. For instance, studies have explored how substitutions on the phenyl ring of the this compound scaffold affect its activity. One study found that meta-substituted N-cyclohexylcarbamates were among the most potent FAAH inhibitors in a library of synthesized phenyl N-alkyl carbamates. core.ac.uk A notable example from this research is 3-(oxazol-2-yl)this compound, which exhibited a sub-nanomolar inhibitory concentration (IC₅₀) of 0.74 nM against FAAH. nih.gov

The synthesis and structural characterization of this compound itself have also been the subject of academic reports. One study detailed its synthesis by reacting cyclohexylamine (B46788) with phenyl chloroformate in the presence of triethylamine (B128534). researchgate.net The crystal structure of the resulting compound was determined using single-crystal X-ray diffraction, providing precise data on its molecular geometry. researchgate.netnih.gov

The research indicates that while this compound itself may not be the most potent FAAH inhibitor, its core structure serves as a valuable and readily synthesizable scaffold for the development of more complex and highly active enzyme inhibitors. core.ac.uk

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | |

| Molecular Weight | 219.28 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 56379-88-5 | |

| Appearance | Colorless needles | researchgate.net |

| Solubility in Water | 18.3 µg/mL (at pH 7.4) |

Crystal Structure Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 11.4724 (11) | researchgate.net |

| b (Å) | 9.3554 (8) | researchgate.net |

| c (Å) | 11.5212 (10) | researchgate.net |

| β (°) | 92.380 (5) | researchgate.net |

| Volume (ų) | 1235.49 (19) | researchgate.net |

| Z | 4 | researchgate.net |

| Dihedral Angle (Benzene ring/Cyclohexyl basal plane) | 49.55 (8)° | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQFJYAVSJYAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971810 | |

| Record name | Phenyl hydrogen cyclohexylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56379-88-5 | |

| Record name | NSC128823 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl hydrogen cyclohexylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL N-CYCLOHEXYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl N Cyclohexylcarbamate and Analogs

Classical and Established Synthetic Routes

Established methods for carbamate (B1207046) synthesis are widely utilized due to their reliability and versatility. These routes typically involve the formation of the carbamate linkage through nucleophilic attack or condensation reactions.

One of the most fundamental and widely practiced methods for synthesizing carbamates involves the reaction of an amine with a chloroformate ester. This approach is based on the nucleophilic nature of the amine attacking the electrophilic carbonyl carbon of the chloroformate.

The direct synthesis of phenyl N-cyclohexylcarbamate can be efficiently achieved through the reaction of cyclohexylamine (B46788) with phenyl chloroformate. nih.goviucr.org This reaction is typically conducted in a suitable solvent, such as dichloromethane (B109758), in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

In a common laboratory procedure, cyclohexylamine and a tertiary amine base like triethylamine (B128534) are dissolved in dichloromethane. nih.goviucr.org Phenyl chloroformate is then added dropwise to the stirred solution. nih.gov The reaction proceeds as a nucleophilic acyl substitution, where the nitrogen atom of cyclohexylamine attacks the carbonyl carbon of phenyl chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate. The triethylamine acts as a scavenger for the liberated HCl, forming triethylammonium (B8662869) chloride. After the reaction is complete, the product can be purified by washing with dilute acid and recrystallization from a solvent like ethyl acetate (B1210297) to yield colorless needles of this compound. nih.goviucr.org

Reaction Scheme: Cyclohexylamine + Phenyl Chloroformate → this compound + HCl

Experimental Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Purification |

|---|

The reaction between a primary amine and a chloroformic acid ester (chloroformate) is a general and robust method for the synthesis of N-substituted carbamates. nih.govniscpr.res.in The primary amine acts as a nucleophile, attacking the electrophilic carbonyl group of the chloroformate. This results in the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable carbamate product.

This reaction is applicable to a wide range of primary and secondary amines. google.com The choice of the chloroformate ester (e.g., methyl, ethyl, or phenyl chloroformate) determines the O-substituent of the resulting carbamate. niscpr.res.inepa.gov The reaction is typically carried out in an inert solvent and often requires the addition of a base to neutralize the hydrogen chloride that is formed as a byproduct, thereby driving the reaction to completion. nih.gov

An alternative major pathway to carbamates is the condensation reaction between an isocyanate and an alcohol or a phenol (B47542). This method avoids the generation of acidic byproducts and is often characterized by high atom economy.

This compound can be synthesized by the direct addition of phenol to cyclohexyl isocyanate. In this reaction, the oxygen atom of the phenol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). The proton from the hydroxyl group is subsequently transferred to the nitrogen atom of the isocyanate, resulting in the formation of the carbamate linkage.

This reaction can often be performed without a solvent, by directly mixing the reactants, sometimes with heating to facilitate the reaction. Phenols are sometimes used as "blocking agents" for isocyanates; the resulting carbamate is stable at ambient temperatures but can dissociate back into the isocyanate and phenol at higher temperatures (around 140°C). zenodo.org

The reaction between isocyanates and phenols or alcohols can be slow, and various catalysts are often employed to increase the reaction rate. google.com These catalysts can be broadly categorized as Lewis acids and bases. google.com

Commonly used catalysts include tertiary amines and organometallic compounds. zenodo.orgacs.org

Tertiary Amines: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the reaction. The proposed mechanism involves the amine activating the alcohol or phenol, making it a more potent nucleophile for attacking the isocyanate. zenodo.orgresearchgate.net

Organometallic Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for this condensation. zenodo.orgresearchgate.net The mechanism is believed to involve the formation of a complex between the catalyst and the reactants, which facilitates the nucleophilic attack. With organotin catalysts, the reactions are often complete within a day at room temperature. researchgate.net

The choice of catalyst can influence the selectivity of the reaction when other reactive groups are present. For instance, in reactions with molecules containing both aliphatic and phenolic hydroxyl groups, an organotin catalyst may favor reaction with the aliphatic alcohol, while a tertiary amine catalyst may favor the phenolic group. researchgate.net

Common Catalysts in Isocyanate-Phenol Reactions

| Catalyst Type | Examples | General Observations |

|---|---|---|

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO), Diethylcyclohexylamine (DECHA) | Promotes reaction by activating the phenol. zenodo.orgresearchgate.net Reaction may take several days at room temperature. researchgate.net |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Highly efficient, often leading to complete reaction within a day at room temperature. zenodo.orgresearchgate.net |

Isocyanate-Phenol Condensation

Advanced and Sustainable Synthetic Strategies for this compound and Analogs

This section explores advanced and more sustainable methodologies for the synthesis of this compound and its analogs. These strategies aim to overcome the limitations of traditional methods, such as the use of hazardous reagents like phosgene (B1210022), by employing alternative starting materials, innovative reaction pathways, and green chemistry principles.

Carbamate Synthesis from Substituted Ureas

The synthesis of N-substituted carbamates from disubstituted ureas represents a phosgene-free and environmentally benign approach. This method typically involves the alcoholysis of a disubstituted urea (B33335) in the presence of a catalyst. Research has demonstrated the efficacy of this route for producing various N-alkyl and N-aryl carbamates.

A notable example is the synthesis of cyclohexyl carbamates via the alcoholysis of dicyclohexyl urea (DCU) with various low-molecular-weight alcohols over a TiO2/SiO2 catalyst. This solid acid catalyst, particularly with a 5 wt % TiO2 loading and calcined at 600 °C, has shown excellent yields and selectivities for the desired carbamates iupac.org. The reaction is typically carried out at elevated temperatures, with 210 °C being identified as an optimal temperature to achieve high product yields (78–83%) and selectivities (>98%) iupac.org. The primary by-product observed is the corresponding alkylated cyclohexylamine, with only trace amounts of cyclohexyl isocyanate iupac.org.

The versatility of this methodology has been extended to the synthesis of other N-substituted carbamates from their corresponding disubstituted ureas. For instance, the alcoholysis of dibenzyl urea and other N,N'-diaryl ureas has been successfully achieved, yielding the respective carbamates in high yields iupac.org. The reaction conditions, including temperature and time, can be adjusted based on the nature of the substituents on the urea. Generally, the synthesis of N-aryl carbamates can be performed under milder conditions compared to their N-alkyl counterparts due to the better leaving group ability of the aryl amine moiety iupac.org.

Table 1: Synthesis of N-Substituted Carbamates via Alcoholysis of Disubstituted Ureas over 5 wt % TiO2/SiO2-600 Catalyst

| Entry | Disubstituted Urea | Alcohol | Product | Yield (%) iupac.org | Selectivity (%) iupac.org |

| 1 | Dicyclohexyl urea | Methanol | Methyl N-cyclohexylcarbamate | 96 | 98 |

| 2 | Dicyclohexyl urea | Ethanol | Ethyl N-cyclohexylcarbamate | 95 | 98 |

| 3 | Dicyclohexyl urea | Butan-1-ol | Butyl N-cyclohexylcarbamate | 96 | 98 |

| 4 | Dibenzyl urea | Butan-1-ol | Butyl N-benzylcarbamate | >95 | 96 |

Metathesis Reactions Involving Organic Carbonates

Metathesis reactions, particularly the transesterification of organic carbonates with amines, offer another phosgene-free pathway to carbamates. Diphenyl carbonate (DPC) is a commonly used, safer alternative to phosgene for this purpose mdpi.com. The reaction of an amine with DPC can lead to the formation of a carbamate, with phenol as a byproduct.

While specific studies detailing the synthesis of this compound via this method are not prevalent in the provided search results, the general principle involves the nucleophilic attack of the amine on the carbonyl carbon of the carbonate. The reactivity of various amines with dialkyl carbonates has been investigated, showing that the reaction can be influenced by the nature of both the amine and the carbonate's leaving group, as well as the presence of a catalyst or base researchgate.net.

The synthesis of various carbamates has been achieved by reacting amines with both symmetrical and unsymmetrical carbonates. These reactions demonstrate a clear trend in the preference of leaving groups from the carbonate depending on whether a catalytic or basic medium is used researchgate.net. This suggests that for the synthesis of this compound, the reaction of cyclohexylamine with diphenyl carbonate could be a viable route, likely requiring optimization of reaction conditions and potentially a suitable catalyst to achieve high yield and selectivity.

Curtius Rearrangement as a Pathway to Isocyanate Intermediates for Carbamate Formation

The Curtius rearrangement is a well-established method for converting carboxylic acids into isocyanates, which are key intermediates in the synthesis of carbamates organic-chemistry.orgwikipedia.orgnih.gov. This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to an isocyanate with the loss of nitrogen gas wikipedia.org. The resulting isocyanate can then be trapped by an alcohol to form the desired carbamate.

A relevant example is the synthesis of N-(1-cyclohex-3-enyl)carbamates, close analogs of this compound. In this process, cyclohex-3-ene carboxylic acid undergoes a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of an alcohol (such as ethanol, t-butanol, or benzyl (B1604629) alcohol) and a base like triethylamine researchgate.net. This one-pot synthesis provides the corresponding carbamate in good yield researchgate.net. The isocyanate intermediate, in this case, would be cyclohex-3-enyl isocyanate.

To synthesize this compound via this route, cyclohexanecarboxylic acid would be the starting material. The acid would first be converted to cyclohexanecarbonyl azide. Subsequent thermal or photochemically induced rearrangement would yield cyclohexyl isocyanate. Finally, trapping this isocyanate with phenol would produce this compound. Various reagents can be used for the conversion of the carboxylic acid to the acyl azide, and the rearrangement conditions can be tailored to control the reaction rate and minimize side products nih.govorgsyn.org.

Microwave-Assisted Synthetic Approaches to Carbamate Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.gov. This technology has been successfully applied to the synthesis of various heterocyclic compounds and other organic molecules.

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the general principles of microwave chemistry suggest its potential applicability. For instance, microwave irradiation has been effectively used in the synthesis of N-aryl glycoamphiphiles through the N-arylation of unprotected carbohydrates, demonstrating the utility of this technique in forming C-N bonds efficiently nih.gov.

Application of Deep Eutectic Solvents (DESs) in Carbamate Synthesis

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional organic solvents in a variety of chemical transformations. They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a lower melting point than its individual components. DESs can act as both the solvent and, in some cases, the catalyst for a reaction.

The application of DESs in the synthesis of carbamates has been explored, particularly in the context of utilizing urea as a carbonyl source. For example, the synthesis of cellulose (B213188) carbamate has been successfully carried out using a DES composed of erbium trichloride (B1173362) and urea mdpi.com. In this system, the DES acts as the reaction medium, a reagent (urea), and a catalyst. Similarly, urea-based DESs have been employed for the efficient preparation of cellulose carbamates, where the reaction parameters can be tuned to control the degree of substitution vtt.fi.

For the synthesis of this compound, a DES could potentially be employed as the reaction medium for the alcoholysis of a substituted urea with phenol or the reaction of cyclohexylamine with a suitable carbonyl source. The unique solvent properties of DESs could enhance the solubility of reactants and influence the reaction pathway, potentially leading to improved yields and selectivities.

Optimization of Reaction Parameters and Yields in the Synthesis of this compound and Analogs

The successful synthesis of this compound and its analogs, typically via the reaction of an amine with phenyl chloroformate or an alcohol/phenol with an isocyanate, is highly dependent on the careful optimization of several key reaction parameters. The selection of appropriate solvents, the strategic use of bases and catalysts, precise control over reactant stoichiometry, rigorous management of moisture, and effective purification techniques are all critical for maximizing yield and ensuring the purity of the final product.

Influence of Solvent Systems (e.g., Dichloromethane, Tetrahydrofuran (B95107), Acetonitrile)

The choice of solvent is a crucial factor in the synthesis of carbamates, as it can influence reactant solubility, reaction rate, and even the reaction mechanism. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate product isolation.

Dichloromethane (DCM) is a commonly employed solvent for the synthesis of this compound from cyclohexylamine and phenyl chloroformate. nih.gov Its polar, aprotic nature effectively dissolves the amine and acid chloride reactants, as well as the triethylamine base often used as an acid scavenger. nih.gov DCM's low boiling point (39.6 °C) simplifies its removal from the reaction mixture post-completion. nih.gov

Tetrahydrofuran (THF) is another aprotic solvent frequently used for the preparation of phenyl carbamates. nih.govacs.org It is particularly suitable for reactions that need to be conducted under strictly anhydrous conditions, as it can be easily dried. In a general procedure for preparing phenyl carbamates, dry THF is used as the solvent at room temperature under an argon atmosphere. nih.gov

Acetonitrile (B52724) is also a polar aprotic solvent that can be used in carbamate synthesis. Its higher polarity compared to DCM and THF can be beneficial for dissolving more polar reactants or intermediates. In studies analyzing the solvolysis of chloroformates, a key step in some synthetic pathways, the reaction is shown to be sensitive to the solvent's nucleophilicity and ionizing power, highlighting the direct role solvents play in the reaction mechanism. nih.govmdpi.com

The selection among these solvents often depends on the specific substrates and the reaction scale. A comparative overview of these common solvents is presented below.

Table 1: Comparison of Common Solvents for this compound Synthesis

| Solvent | Key Properties | Typical Application Context |

|---|---|---|

| Dichloromethane (DCM) | Polar aprotic, good solubility for reactants, low boiling point. | Widely used for reacting amines with phenyl chloroformate in the presence of a base. nih.gov |

| Tetrahydrofuran (THF) | Aprotic, easily dried, good for moisture-sensitive reactions. | Often used under inert atmospheres for preparing various phenyl carbamates. nih.gov |

| Acetonitrile | Polar aprotic, higher polarity than DCM and THF. | Suitable for reactions requiring higher solvent ionizing power or for dissolving polar substrates. mdpi.com |

Role of Bases and Catalysts (e.g., Triethylamine, Pyridine, DMAP, Dibutyltin Dilaurate)

Bases and catalysts play pivotal roles in carbamate synthesis, primarily by neutralizing acidic byproducts or by activating the reactants to increase the reaction rate.

In the reaction between an amine and phenyl chloroformate, a stoichiometric amount of hydrogen chloride (HCl) is produced. Triethylamine (Et₃N) and Pyridine are commonly used as organic bases to act as acid scavengers, neutralizing the HCl to form a hydrochloride salt. nih.gov This prevents the protonation of the starting amine, which would render it unreactive. Triethylamine is frequently chosen for the synthesis of this compound. nih.gov

4-(Dimethylamino)pyridine (DMAP) can serve as a highly efficient nucleophilic catalyst, particularly in acylation reactions. While it can act as an acid scavenger, its primary role is often to react with the chloroformate to form a highly reactive N-acylpyridinium intermediate, which is then more susceptible to attack by the amine or alcohol. This catalytic activity can significantly accelerate the rate of carbamate formation. researchgate.net

For the synthesis of carbamates from isocyanates and alcohols (a route to produce analogs), catalysts are often employed to activate the alcohol's hydroxyl group. Organotin compounds like Dibutyltin Dilaurate (DBTDL) are effective catalysts for this transformation, proceeding through a mechanism involving the coordination of both the isocyanate and the alcohol to the tin center. rsc.orgrsc.org

Table 2: Function of Common Bases and Catalysts in Carbamate Synthesis

| Compound | Type | Primary Role | Applicable Reaction |

|---|---|---|---|

| Triethylamine | Organic Base | Acid Scavenger (neutralizes HCl) | Amine + Phenyl Chloroformate nih.gov |

| Pyridine | Organic Base | Acid Scavenger (neutralizes HCl) | Amine + Acyl Halides |

| DMAP | Nucleophilic Catalyst | Forms highly reactive acylpyridinium intermediate | Amine/Alcohol + Acyl Halides researchgate.net |

| Dibutyltin Dilaurate | Lewis Acid Catalyst | Activates reactants | Isocyanate + Alcohol rsc.orgrsc.org |

Molar Ratios of Reactants for Enhanced Conversion

The stoichiometry of the reactants is a critical parameter that must be precisely controlled to maximize the yield of the desired carbamate and minimize side reactions. In the synthesis of this compound from cyclohexylamine and phenyl chloroformate, the two principal reactants are typically used in a near 1:1 molar ratio. nih.gov

However, it is common practice to use a slight excess of one of the reagents to ensure the complete consumption of a more valuable starting material. For instance, one general procedure for phenyl carbamate synthesis employs 1.1 equivalents of phenyl chloroformate relative to the amine. nih.gov

When an acid scavenger like triethylamine is used, it is almost always added in a slight excess (e.g., 1.2 equivalents) relative to the HCl produced. nih.gov This ensures that the reaction medium remains basic and that all the generated acid is effectively neutralized, preventing the deactivation of the amine nucleophile. nih.gov Using a significant excess of the amine can lead to the formation of urea byproducts, while a large excess of the chloroformate can result in purification challenges.

Table 3: Exemplary Molar Ratios for this compound Synthesis nih.gov

| Reactant | Molar Equivalents | Purpose |

|---|---|---|

| Cyclohexylamine | 1.0 | Nucleophile |

| Phenyl Chloroformate | 1.0 | Electrophile |

| Triethylamine | 1.2 | Acid Scavenger |

Management of Moisture-Sensitive Intermediates

Reactants such as phenyl chloroformate and isocyanates are highly sensitive to moisture. Phenyl chloroformate can hydrolyze to phenol and HCl, which consumes the reagent and introduces acidic impurities into the reaction mixture. google.com Similarly, isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This primary amine can then react with another molecule of isocyanate to form a symmetric urea byproduct.

To prevent these undesirable side reactions, several precautions must be taken:

Use of Dry Solvents: Solvents like THF and dichloromethane should be rigorously dried before use. nih.gov

Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is standard practice to exclude atmospheric moisture. nih.govnih.gov

Anhydrous Reagents: All reagents, particularly the amine, should be anhydrous.

Proper Handling: Reagents should be handled using syringe techniques to minimize exposure to air. nih.gov

In some industrial processes, a two-phase system (e.g., an organic solvent and an aqueous base) is used. The phenyl chloroformate remains protected from bulk hydrolysis in the non-aqueous phase, while the reaction with the amine occurs at the interface of the two liquids. google.com

Chromatographic and Filtration-Based Purification Strategies

After the reaction is complete, a multi-step purification process is typically required to isolate the pure this compound.

Filtration and Washing: The first step often involves removing the hydrochloride salt of the base (e.g., triethylammonium chloride), which precipitates from solvents like dichloromethane. nih.gov This is achieved by simple filtration. The crude product is then typically subjected to an aqueous workup. For the synthesis of this compound, the resulting solid is washed with 1M HCl to remove any remaining unreacted amine and base, followed by filtration to collect the crude product. nih.gov

Recrystallization: This is a powerful technique for purifying solid compounds. The crude this compound can be recrystallized from a suitable solvent, such as ethyl acetate, to afford the product as colorless needles. nih.gov Recrystallization is highly effective at removing small amounts of impurities, often yielding a product of very high purity. illinois.edu

Column Chromatography: For analogs that are oils or solids that are difficult to recrystallize, or when impurities have similar solubility profiles to the product, flash column chromatography is the preferred method of purification. nih.gov This technique uses a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity. It is a versatile method but can be more time-consuming and expensive than recrystallization. niscpr.res.inquora.com

Reactivity and Reaction Mechanisms of Phenyl N Cyclohexylcarbamate Systems

General Carbamate (B1207046) Reactivity Patterns

Carbamates, such as phenyl N-cyclohexylcarbamate, are esters of carbamic acid and exhibit a range of reactivity patterns influenced by the substituents on both the nitrogen and the oxygen atoms. The phenyloxycarbonyl (Phoc) group, in particular, is a stable and versatile functional group in organic synthesis. acs.org Phenylcarbamates are noted for their stability in acidic aqueous solutions and relative stability in dilute basic aqueous media, which allows for their isolation and purification using standard laboratory techniques like flash chromatography. acs.orgnih.gov

The hydrolysis of carbamate esters can proceed through different mechanisms depending on the substitution at the nitrogen atom and the reaction conditions. acs.orgnih.gov

E1cB Mechanism: Carbamates derived from primary or secondary amines, such as this compound, can undergo hydrolysis via an Elimination-conjugate Base (E1cB) mechanism under basic conditions. acs.orgnih.govresearchgate.net This pathway involves the deprotonation of the nitrogen atom to form a carbamate anion, which then eliminates the phenoxide leaving group to generate a highly reactive isocyanate intermediate. acs.orgnih.govcdnsciencepub.com This intermediate is subsequently attacked by water to ultimately yield the corresponding amine, carbon dioxide, and phenol (B47542). Evidence for this mechanism is supported by trapping experiments and the analysis of substituent effects. researchgate.netcdnsciencepub.com

BAc2 Mechanism: For carbamates derived from tertiary amines (N,N-disubstituted), which lack a proton on the nitrogen, the E1cB pathway is not possible. cdnsciencepub.com Their hydrolysis occurs under more forceful basic conditions through a direct bimolecular acyl substitution (BAc2) mechanism. acs.orgnih.gov This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that then collapses to release the phenoxide ion. researchgate.net

The specific pathway followed significantly impacts the reactivity and the products formed during the hydrolysis of carbamate esters.

Isocyanates are key reactive intermediates in the chemistry of carbamates derived from primary and secondary amines. acs.orgnih.govmdpi.com They are formed in situ during the base-catalyzed thermal decomposition or hydrolysis of these carbamates via the E1cB mechanism. acs.orgnih.govthieme-connect.com The thermal cleavage of carbamates to produce isocyanates is an endothermic process that typically requires high temperatures, often above 150°C. utwente.nl

The electrophilicity of the central carbon atom in the isocyanate functional group (-N=C=O) makes it highly susceptible to nucleophilic attack. nih.gov This reactivity is central to many synthetic transformations:

Reaction with Amines: Isocyanates readily react with primary or secondary amines to form urea (B33335) derivatives. This reaction is often rapid and forms the basis for synthesizing both symmetrical and unsymmetrical ureas. thieme-connect.comnih.gov

Reaction with Alcohols: In the presence of alcohols, isocyanates will react to form carbamates. nih.govrsc.org

Reaction with Water: Hydrolysis of the isocyanate intermediate occurs through nucleophilic attack by water, leading to an unstable carbamic acid which decarboxylates to give the primary amine and carbon dioxide. utwente.nl

The reactivity of the isocyanate can be modulated by substituents; electron-withdrawing groups increase the electrophilicity and reactivity, while electron-donating groups decrease it. nih.gov

Chemoselective Transformations of Phenylcarbamates

The reactivity of the phenyloxycarbonyl (Phoc) group can be harnessed for various chemoselective transformations, allowing it to function as both a protecting group and a reactive handle for further synthesis. acs.orgnih.gov A key distinction in reactivity exists between phenylcarbamates of primary and secondary amines versus those of tertiary amines. nih.govnih.gov

A mild and efficient method for synthesizing N,N'-substituted ureas involves the reaction of phenylcarbamates with amines. google.com This transformation leverages the reactivity of the carbamate, which, upon activation, generates an isocyanate intermediate that is subsequently trapped by an amine. thieme-connect.com The reaction is highly chemoselective; phenylcarbamates derived from primary amines are reactive towards forming ureas, while those from secondary amines are significantly more stable under the same conditions. nih.govnih.gov

This selectivity allows for discriminating between different types of amines within a molecule. For instance, when a compound containing both primary and secondary amine-derived phenylcarbamates is treated with an excess of a primary amine like benzylamine, only the primary carbamate moiety is converted to the corresponding dissymmetric urea, leaving the secondary carbamate intact. acs.orgnih.gov The reaction proceeds in high yield and is compatible with a variety of functional groups. google.com

| Carbamate Substrate | Amine Nucleophile | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenyl N-{4-(2-amino-4-thiazolyl)phenyl}carbamate | N,N-dibutylamine | DMSO | Ambient Temperature | N'-{4-(2-amino-4-thiazolyl)phenyl}-N,N-dibutylurea | High | google.com |

| Phenyl butyl carbamate | Aniline | Acetonitrile (B52724) | Reflux with K2CO3 | 1-butyl-3-phenylurea | 42% | thieme-connect.com |

| Carbamate from primary amine (general) | Aliphatic or Aromatic Amine | DMSO | Ambient Temperature | N,N'-substituted urea | 74.5 - 95.5% | google.com |

| bis(carbamate) 2k | Benzylamine | Not specified | Not specified | Dissymmetric urea 3ke | Good | acs.orgnih.gov |

While the phenyloxycarbonyl (Phoc) group is stable, its removal (deprotection) to regenerate the free amine can be accomplished under specific conditions. nih.gov Traditional methods often require strongly basic media, such as hydroxide anions, which may not be compatible with sensitive functional groups. nih.gov

A milder alternative involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF). nih.govnih.gov The outcome of the TBAF-mediated deprotection of Phoc-carbamates derived from primary amines is highly dependent on the reaction solvent and substrate structure. nih.gov The reaction proceeds via an isocyanate intermediate. acs.orgnih.gov

In a solvent like acetonitrile (MeCN), the reaction strongly favors the formation of symmetrical urea. acs.orgnih.gov

In tetrahydrofuran (B95107) (THF), a mixture of the free amine and the symmetrical urea is typically obtained. acs.orgnih.gov

The steric bulk of the substituent on the nitrogen also plays a role. For example, the Phoc group on a tert-butylamine (B42293) derivative favors the formation of the free amine, as the bulky group hinders the nucleophilic attack required for urea formation. nih.gov

In contrast, Phoc-protected aromatic amines selectively yield the corresponding free amine because the resulting aromatic isocyanate is less reactive, and its hydrolysis is faster than its reaction with the weakly nucleophilic aromatic amine. nih.gov

| Substrate | Solvent | Time | Product Distribution (Amine : Urea) | Reference |

|---|---|---|---|---|

| Carbamate 2a | THF | Rapid | ~33 : 67 | acs.org |

| Carbamate 2a | Chloroform | 72 h | Exclusive Urea Formation | acs.org |

| Carbamate 2a | MeCN | Rapid | Exclusive Urea Formation | acs.org |

Detailed Mechanistic Investigations

Mechanistic studies reveal that the reactivity of this compound is governed by the availability of the N-H proton. In basic media, the reaction pathway for primary and secondary carbamates is dominated by the E1cB mechanism. nih.govresearchgate.netcdnsciencepub.com This process is initiated by the abstraction of the acidic N-H proton by a base, forming an N-anion. This step is followed by the rate-determining elimination of the phenoxide leaving group to yield an isocyanate intermediate. cdnsciencepub.com The subsequent fate of the isocyanate depends on the nucleophiles present in the reaction mixture.

In the formation of ureas, an added amine acts as the nucleophile, trapping the isocyanate. thieme-connect.com The reaction's efficiency can be influenced by the choice of base and solvent. thieme-connect.com For deprotection using TBAF, the fluoride ion is thought to act as the base initiating the E1cB elimination. acs.orgnih.gov The solvent then plays a crucial role in mediating the reactivity of the resulting isocyanate, influencing the partitioning between reaction with the liberated amine (forming symmetrical urea) or hydrolysis (leading back to the amine). acs.orgnih.gov

For N,N-disubstituted carbamates that lack the N-H proton, the mechanism shifts to a BAc2 pathway. nih.govresearchgate.net This involves a direct nucleophilic attack on the carbonyl carbon, a mechanism that requires more forcing conditions compared to the E1cB pathway available to primary and secondary carbamates. acs.orgnih.gov

E1cb-Type Mechanisms in Primary Amine Phenylcarbamate Reactions

The reactivity of phenylcarbamates, particularly those derived from primary amines, is significantly influenced by the potential for elimination reactions. One of the key mechanisms identified in the aminolysis and hydrolysis of these compounds is the Elimination Unimolecular conjugate Base (E1cB) mechanism. unizin.orgchemistnotes.com This pathway is distinct from direct nucleophilic substitution and proceeds through a multi-step process involving an isocyanate intermediate. nih.gov

Theoretical and spectroscopic studies on the aminolysis of phenyl N-phenylcarbamate have shown that the E1cB pathway is energetically favored over alternative concerted or stepwise reactions that involve a tetrahedral intermediate. nih.gov The mechanism is initiated by the abstraction of the acidic N-H proton by a base, forming a carbanion intermediate, which is the conjugate base of the carbamate. chemistnotes.com This step is typically slow and rate-limiting. unizin.org The subsequent, rapid step involves the expulsion of the phenoxide leaving group, leading to the formation of a highly reactive isocyanate intermediate. This isocyanate then readily reacts with available nucleophiles, such as amines or water, to form the final urea or carbamic acid products.

The general E1cB mechanism can be summarized as follows:

Deprotonation: A base removes the proton from the nitrogen atom of the primary or secondary carbamate, forming an N-anion (the conjugate base). chemistnotes.com

Elimination: The lone pair on the nitrogen facilitates the elimination of the leaving group (e.g., phenoxide), forming an isocyanate intermediate. nih.gov

Nucleophilic Addition: The isocyanate is rapidly attacked by a nucleophile present in the reaction mixture.

This mechanism is particularly relevant for primary carbamates (where the nitrogen is bonded to one carbon group and one hydrogen) and is favored under basic conditions. viu.ca The presence of an acidic proton on the nitrogen is a prerequisite for this pathway to occur. chemistnotes.com

| Step | Description | Intermediate/Product |

| 1 | Proton Abstraction (Rate-Limiting) | N-Anion (Conjugate Base) |

| 2 | Leaving Group Expulsion | Isocyanate Intermediate |

| 3 | Nucleophilic Attack | Final Product (e.g., Urea) |

BAc2 Mechanisms for N,N-Disubstituted Carbamate Phenyl Esters

In contrast to primary and secondary carbamates, N,N-disubstituted carbamates, which lack an acidic proton on the nitrogen atom, cannot undergo reaction via the E1cB pathway. For these compounds, the dominant mechanism for hydrolysis and aminolysis is the Base-catalyzed Acyl 2 (BAc2) mechanism. viu.ca This pathway is the most common for base-catalyzed ester hydrolysis in general. ucoz.com

The BAc2 mechanism is a two-step process involving nucleophilic addition and subsequent elimination:

Nucleophilic Attack: A nucleophile (e.g., a hydroxide ion or an amine) attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, where the carbon atom is bonded to the incoming nucleophile, the oxygen of the carbonyl group, the nitrogen atom, and the phenoxy group.

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the weakest base, typically the phenoxide ion, is expelled as the leaving group.

This mechanism is classified as bimolecular (hence the '2' in BAc2) because both the carbamate and the nucleophile are involved in the rate-determining step (the initial attack). Kinetic studies of the alkaline hydrolysis of N,N-disubstituted carbamates support this mechanism. researchgate.netacs.org For instance, the hydrolysis of secondary carbamates is known to proceed much more slowly than that of primary carbamates, a difference attributed to the operative BAc2 mechanism in the former versus the more rapid E1cB pathway in the latter. viu.ca

| Feature | E1cB Mechanism | BAc2 Mechanism |

| Substrate Requirement | Requires an acidic N-H proton (Primary/Secondary Carbamates) | No N-H proton required (N,N-Disubstituted Carbamates) |

| Key Intermediate | Isocyanate | Tetrahedral Intermediate |

| Rate-Determining Step | Proton abstraction to form a carbanion | Nucleophilic attack on the carbonyl carbon |

| Relative Rate | Generally faster | Generally slower |

Study of Nucleophilic Attack and Electrophilic Interactions in Carbamate Formation

The formation of carbamates, including this compound, is fundamentally governed by the principles of nucleophilic attack and electrophilic interactions. The process typically involves the reaction of a nucleophile with an electrophilic carbonyl compound. organic-chemistry.org

One of the most common methods for carbamate synthesis is the reaction between an isocyanate and an alcohol. In this reaction, the alcohol's oxygen atom acts as the nucleophile, attacking the highly electrophilic carbon atom of the isocyanate group (-N=C=O). The lone pair of electrons on the oxygen initiates the bond formation, and a proton is subsequently transferred from the alcohol to the isocyanate nitrogen, yielding the carbamate.

Alternatively, carbamates can be formed by the reaction of an amine with a chloroformate, such as phenyl chloroformate. Here, the amine is the nucleophile, and it attacks the electrophilic carbonyl carbon of the chloroformate. This is a nucleophilic acyl substitution reaction that proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion. organic-chemistry.org

Recent green chemistry approaches have also utilized carbon dioxide (CO2) as a C1 source for carbamate synthesis. organic-chemistry.orgnih.gov In these methods, an amine first reacts with CO2 to form a carbamic acid intermediate, which can then be converted to a carbamate. nih.gov This initial step still relies on the nucleophilic character of the amine attacking the electrophilic carbon of CO2.

The reactivity in these reactions is dictated by the electronic properties of the reactants. The nucleophilicity of the amine or alcohol and the electrophilicity of the carbonyl carbon are paramount. Electron-withdrawing groups on the phenyl ring of a chloroformate, for example, would increase the electrophilicity of the carbonyl carbon and enhance the reaction rate. Conversely, bulky substituents on either the nucleophile or the electrophile can introduce steric hindrance, slowing the reaction.

Acylation of Molecular Targets by Carbamate Analogs

Carbamates, particularly O-aryl carbamates, can act as effective carbamoylating agents, a form of acylation where a carbamoyl (B1232498) group (R2N-C(O)-) is transferred to a nucleophilic molecular target. This reactivity is the basis for their mechanism of action as covalent inhibitors of certain enzymes. nih.gov

A prominent example is the inhibition of fatty acid amide hydrolase (FAAH) by carbamate inhibitors, which include analogs of this compound. nih.govnih.gov FAAH is a serine hydrolase, meaning it has a critical serine residue in its active site that acts as a nucleophile during catalysis. Carbamate inhibitors function by covalently modifying this serine residue. nih.gov

The mechanism involves the nucleophilic attack by the hydroxyl group of the active site serine on the electrophilic carbonyl carbon of the carbamate inhibitor. This reaction results in the formation of a stable, carbamoylated enzyme, while the phenol leaving group is released. This covalent modification renders the enzyme inactive. The process is essentially an irreversible (or very slowly reversible) acylation of the enzyme's active site. nih.gov

The potency of these inhibitors is influenced by the structure of both the N-substituent and the O-aryl group. For instance, lipophilic N-substitutions on O-aryl carbamates can enhance their complementarity with hydrophobic regions within the enzyme's acyl-chain binding channel, thereby increasing their inhibitory potency. nih.gov The reactivity of the carbamate's carbonyl carbon is also a critical factor; reducing its electrophilicity can decrease its susceptibility to attack by other nucleophiles, such as plasma esterases, potentially improving metabolic stability. nih.gov

| Compound | Description | Inhibitory Potency (IC50) |

| URB597 | O-bithis compound | Potent FAAH inhibitor |

| JP23 | O-biphenyl N-oleylcarbamate | Potent FAAH inhibitor |

| JP83 | O-biphenyl N-(6-phenyl)hexylcarbamate | Potent FAAH inhibitor |

| JP87 | O-phenyl N-cyclohexylcarbamate | Reduced potency vs. URB597 |

Structural Characterization and Solid State Analysis of Phenyl N Cyclohexylcarbamate

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction analysis of phenyl N-cyclohexylcarbamate (C13H17NO2) reveals that it crystallizes in the monoclinic system. nih.gov The precise determination of atomic positions allows for a thorough examination of its molecular geometry and packing arrangement. nih.gov

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Formula | C13H17NO2 |

| Molecular Weight | 219.28 |

| Crystal System | Monoclinic |

| a | 11.4724 (11) Å |

| b | 9.3554 (8) Å |

| c | 11.5212 (10) Å |

| β | 92.380 (5)° |

| Volume | 1235.49 (19) ų |

| Z | 4 |

The relative orientations of the different planar components of the molecule are described by specific dihedral angles. The dihedral angle between the benzene (B151609) ring (plane A) and the basal plane of the cyclohexyl ring (plane C) is 49.55 (8)°. nih.govnih.gov Further analysis reveals the dihedral angles between the benzene ring and the carbamate (B1207046) group (A/B) to be 76.26 (8)°, between the carbamate group and the cyclohexyl basal plane (B/C) to be 70.99 (9)°, and between the benzene ring and the cyclohexyl basal plane (A/C) to be 52.17 (7)°. nih.goviucr.org

Selected Dihedral Angles in this compound

| Planar Groups Involved | Dihedral Angle (°) |

|---|---|

| Benzene Ring (A) / Carbamate Group (B) | 76.26 (8) |

| Carbamate Group (B) / Cyclohexyl Basal Plane (C) | 70.99 (9) |

The aliphatic cyclohexyl ring adopts a stable chair conformation in the crystal structure. nih.goviucr.org The basal plane of this chair is formed by atoms C9, C10, C12, and C13. The apical atoms, C8 and C11, are positioned at distances of 0.652 (3) Å and -0.668 (4) Å, respectively, from this basal plane, confirming the characteristic puckering of the chair form. nih.goviucr.org

The central carbamate functional group, defined by atoms O1, O2, C7, and N1, is essentially planar. nih.goviucr.org The root-mean-square (r.m.s.) deviation from the mean square plane for this group is a mere 0.002 Å, indicating a high degree of planarity. nih.goviucr.org This planarity is a typical feature of the amide linkage within the carbamate moiety, arising from the delocalization of the nitrogen lone pair into the carbonyl group.

Intermolecular Interactions in Crystalline Architectures

The packing of this compound molecules in the crystal lattice is primarily directed by hydrogen bonding interactions. These interactions create a stable, extended supramolecular architecture. nih.gov

In the crystalline state, molecules of this compound are linked together by intermolecular N—H···O hydrogen bonds. nih.goviucr.orgnih.gov Specifically, the hydrogen atom attached to the nitrogen of the carbamate group (H1N) acts as a hydrogen bond donor to the carbonyl oxygen (O2) of an adjacent molecule. This interaction (N1—H1N···O2) results in the formation of one-dimensional polymeric chains that propagate along the wikipedia.org crystallographic direction. nih.goviucr.orgnih.gov

Hydrogen-Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|

Formation of Polymeric Chains via Supramolecular Interactions in the Solid State

In the solid state, molecules of this compound are organized into one-dimensional polymeric chains through specific and directional intermolecular interactions. nih.gov The primary driving force for the formation of these supramolecular assemblies is the presence of N—H⋯O hydrogen bonds. nih.gov

The key geometric parameters defining this intermolecular interaction have been determined through single-crystal X-ray diffraction studies. These parameters provide insight into the strength and directionality of the hydrogen bonds that sustain the polymeric chains.

Table 1: Hydrogen-Bond Geometry for this compound (Å, °)

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1N⋯O2 | 0.849 (19) | 2.018 (19) | 2.865 (2) | 175 (2) |

Data sourced from Shahwar et al. (2010) nih.gov

Advanced Spectroscopic Characterization (General Mention)

The elucidation of the molecular structure and confirmation of functional groups in this compound are typically achieved through a combination of advanced spectroscopic techniques. While detailed spectral data for this specific compound is not extensively reported in the cited literature, the characterization of carbamates and related organic compounds generally involves methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. These techniques provide complementary information crucial for a comprehensive structural analysis.

Structure Activity Relationship Sar Studies in Phenyl N Cyclohexylcarbamate Analogs

Impact of N-Substituents on Carbamate (B1207046) Interaction Profiles

The nature of the substituent attached to the carbamate nitrogen is a pivotal determinant of the molecule's interaction with biological targets. Variations in this group's size, shape, and lipophilicity can lead to substantial changes in potency and efficacy.

Modifying the N-terminus by replacing the cyclohexyl group with other alkyl or aryl moieties has a profound effect on the carbamate's activity. While simple N-cycloalkyl carbamates are generally potent inhibitors, studies have shown that N-alkyl carbamates can be more efficient in some contexts. For instance, replacing a cyclohexyl group with a linear hexyl group can lead to an increase in potency against FAAH . This suggests that while lipophilicity is important, the specific shape and flexibility of the N-substituent also play a critical role.

Conversely, substituting the N-alkyl group with an N-aryl group introduces different electronic and steric properties. Research on N-methyl-N-aryl carbamates demonstrated that the electron-withdrawing nature of an N-aryl group can decrease the rotational barrier of the carbamate C–N bond compared to an N-alkylcarbamate nd.edu. This is attributed to the aryl group attenuating the dipolar character of the carbamate's ground state, which can influence how the molecule fits into and interacts with a receptor or enzyme active site nd.edu. Further studies have shown that electron-donating groups on the N-aryl ring increase the rotational barrier, while electron-withdrawing groups decrease it, establishing a clear linear free-energy relationship between the substituent's electronic effect and the bond's rotational dynamics nd.edu.

The following table summarizes the effects of different N-substituents on the C-N bond rotational barrier in a series of N-aryl carbamates.

| N-Aryl Substituent (R) | Substituent Constant (σ-) | Rotational Barrier (ΔG‡, kcal/mol) |

| p-OCH3 | -0.27 | 13.9 |

| p-CH3 | -0.17 | 13.7 |

| H | 0.00 | 13.5 |

| p-F | 0.06 | 13.3 |

| p-Cl | 0.23 | 13.1 |

| p-Br | 0.23 | 13.1 |

| p-CF3 | 0.65 | 12.6 |

| Data derived from studies on t-butyl N-methyl-N-aryl carbamates, illustrating the electronic influence on rotational energy barriers. nd.edu |

A direct correlation exists between the bulkiness of the N-substituent and the molecule's biological activity. While a certain degree of size and lipophilicity is required, excessive bulk can be detrimental. For example, the introduction of bulky arylmethyl groups at the nitrogen terminus can decrease inhibitory potency, which is likely caused by steric hindrance at the enzyme's active site .

In studies of arylcyclohexylamine analogs, substitutions on the cyclohexyl ring itself also demonstrated this principle. Methyl group substitutions on the cyclohexyl ring of phencyclidine (PCP) reduced potency but not efficacy, whereas hydroxyl group substitutions decreased both potency and efficacy nih.gov. Research on FAAH inhibitors also found that pIC50 values (a measure of potency) correlated with molecular features like steric hindrance nih.gov. This indicates a delicate balance where the substituent must be large enough to form productive hydrophobic interactions but not so large as to cause steric clashes that prevent optimal binding.

Influence of O-Aryl Substituents on Carbamate Properties

The phenyl ring of phenyl N-cyclohexylcarbamate, referred to as the O-aryl substituent, provides another critical site for modification that significantly impacts the compound's chemical and biological properties.

Substituents on the O-aryl phenyl ring can alter the carbamate's properties through both steric and electronic effects. The electrophilicity of the carbamate group, which is involved in its mechanism of action with serine hydrolase enzymes, is influenced by these substituents nih.gov.

Electron-donating groups introduced at conjugated positions of the O-aryl moiety have been shown to increase the hydrolytic stability of the carbamate group, often without negatively affecting its inhibitory potency against enzymes like FAAH nih.gov. Conversely, studies on cytokinin-like compounds have shown that introducing substituents into the aromatic ring generally increases activity, with electron-withdrawing substituents leading to a greater effect than electron-donating ones in that specific context nih.gov. This highlights that the ideal electronic nature of the substituent can be target-dependent. In the synthesis of O-aryl carbamates, phenols with electron-donating or mildly electron-withdrawing groups tend to produce good yields, whereas strongly electron-withdrawing groups (like NO2) can prevent product formation entirely helsinki.fi.

The following table presents data on the anti-proliferative activity of select aryl carbamates, demonstrating the impact of O-aryl substitution.

| Compound | O-Aryl Substituent | Anti-proliferative Activity (% Decrease vs. Control) |

| IIa | 4-chlorophenyl | 65.4 ± 3.1 |

| IIb | 4-methylphenyl | 50.2 ± 2.5 |

| IIc | 2,4-dichlorophenyl | 78.9 ± 4.0 |

| IId | 3,4-dichlorophenyl | 85.1 ± 3.8 |

| IIe | 4-ethylphenyl | 45.7 ± 2.8 |

| Data reflects the percent decrease in proliferation of the MDA-MB-231 cell line at a compound concentration of 100 µM. nih.gov |

The position of substituents on the O-aryl ring is as important as their electronic nature. In the development of FAAH inhibitors based on cyclohexylcarbamic acid biphenyl (B1667301) esters, the modulation of the proximal phenyl ring (the one directly attached to the carbamate oxygen) was explored by adding substituents at the ortho and para positions nih.gov. It was found that derivatives with small, polar groups at the para position of this proximal phenyl ring were slightly better FAAH inhibitors than the unsubstituted parent compound nih.gov. This suggests that specific positional substitutions can enhance interactions with the target, possibly by accessing additional binding pockets or forming favorable hydrogen bonds nih.gov. The positioning of the carbamate group itself relative to other functionalities on a more complex aromatic system can also dictate its role as a directed metalation group in synthesis, further underscoring the importance of its placement nih.gov.

Investigation of Heterocyclic Moieties as Phenolic Substituents

A systematic investigation into various heterocyclic groups has identified several that are particularly effective in this regard. Among the most potent analogs is 3-(oxazol-2-yl)phenyl cyclohexylcarbamate, which has demonstrated sub-nanomolar inhibitory activity. nih.gov Other heterocyclic systems that have been found to confer high potency include 4,5-dihydrooxazol-2-yl, 2-methyltetrazol-5-yl, imidazol-4-yl, and 1,2,3-thiadiazol-4-yl. The inhibitory activities of some of these key analogs are presented in the table below.

Table 1: Inhibitory Activity of this compound Analogs with Heterocyclic Substituents

| Compound | Heterocyclic Substituent (meta position) | IC50 (nM) |

|---|---|---|

| 1 | 3-(oxazol-2-yl) | 0.74 |

| 2 | 3-(4,5-dihydrooxazol-2-yl) | 1.1 |

| 3 | 3-(2-methyltetrazol-5-yl) | 2.5 |

| 4 | 3-(imidazol-4-yl) | 3.2 |

| 5 | 3-(1,2,3-thiadiazol-4-yl) | 3.9 |

The data clearly indicate that small, nitrogen-containing heterocycles are particularly advantageous for enhancing the inhibitory potency. Molecular modeling studies have suggested that the nitrogen atoms within these rings can form important interactions, such as hydrogen bonds, with residues in the active site of the target enzyme. nih.gov For instance, in the case of chiral 3-(2-oxazoline)-phenyl N-alkylcarbamates, a notable 10-fold difference in potency was observed between the (R)- and (S)-enantiomers of 3-(5-methyl-4,5-dihydrooxazol-2-yl)phenyl cyclohexylcarbamate, highlighting the stereospecificity of these interactions. nih.gov

Fundamental Role of the Carbamate Linkage in Molecular Interactions

The carbamate linkage (-O-CO-NH-) is a cornerstone of the chemical structure of this compound and its analogs, playing a fundamental role in their mechanism of action as enzyme inhibitors. Biochemical studies have provided direct evidence that carbamates inactivate their target enzymes, such as FAAH, through a covalent modification of the active site.

This process involves the carbamylation of a key serine nucleophile (S241 in FAAH) within the enzyme's catalytic triad. The electrophilic carbonyl carbon of the carbamate group is attacked by the hydroxyl group of the serine residue, leading to the formation of a stable, covalent carbamoyl-enzyme complex. This effectively renders the enzyme inactive. The stability of this covalent adduct results in a slow recovery of enzyme activity, leading to potent and often irreversible inhibition.

The crystal structure of this compound reveals that molecules are linked by N—H⋯O hydrogen bonds, forming chains. This inherent hydrogen bonding capability of the carbamate group is also crucial for the initial recognition and binding of the inhibitor within the enzyme's active site, positioning it correctly for the subsequent covalent modification. The orientation of the carbamate within the active site is critical, and it is believed that the O-aryl portion of the molecule is accommodated within a lipophilic region of the substrate-binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further elucidate the relationship between the chemical structure of this compound analogs and their inhibitory activity, quantitative structure-activity relationship (QSAR) modeling has been employed. These computational techniques generate mathematical models that correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Similarity Indices Analysis (CoMSIA) and GRID/GOLPE, have been successfully applied to series of this compound analogs. nih.gov These methods are particularly powerful as they provide a visual representation of the influence of different molecular fields (e.g., steric, electrostatic) on the biological activity.

In a study involving a large set of 99 carbamate-based FAAH inhibitors, including newly synthesized heterocyclic analogs, both CoMSIA and GRID/GOLPE produced statistically significant and predictive 3D-QSAR models. nih.gov These models demonstrated good external predictive ability, indicating their robustness and potential for guiding the design of novel, even more potent inhibitors. nih.gov

The 3D-QSAR models generated through CoMSIA and GRID/GOLPE allow for a detailed analysis of the steric and electrostatic contributions to the inhibitory activity. This is achieved through the generation of contour maps that visualize regions where specific properties are favorable or unfavorable for activity.

Steric Contributions: The steric contour maps typically reveal specific areas around the inhibitor scaffold where bulky substituents are either favored or disfavored. For instance, in CoMSIA studies of similar FAAH inhibitors, sterically favored areas (often depicted as green contours) might be observed around certain positions of the phenyl ring, suggesting that the introduction of larger groups in these regions could enhance binding and, consequently, activity. Conversely, sterically disfavored regions (often shown as yellow contours) indicate areas where bulky substituents would likely lead to steric clashes with the enzyme's active site, thus reducing potency.

Electrostatic Contributions: The electrostatic contour maps highlight regions where positive or negative electrostatic potentials are favorable for activity. Blue contours often indicate areas where electropositive groups (e.g., hydrogen bond donors) would be beneficial, while red contours signify regions where electronegative groups (e.g., electron-withdrawing groups or hydrogen bond acceptors) would increase potency. For this compound analogs, these maps often show that electronegative potential is favored near the heterocyclic moieties, consistent with the observation that nitrogen-containing heterocycles enhance activity. This suggests that these groups may be interacting with electropositive regions or hydrogen bond donors within the enzyme's active site.

The insights gained from these steric and electrostatic analyses are invaluable for the rational design of new this compound analogs with improved inhibitory profiles.

Synthesis and Chemical Characterization of Phenyl N Cyclohexylcarbamate Derivatives and Analogs

Alkyl N-Cyclohexylcarbamate Structures (e.g., Ethyl N-Cyclohexylcarbamate)

Alkyl N-cyclohexylcarbamates represent a fundamental class of carbamate (B1207046) derivatives. Their synthesis can be achieved through various established methods. A common approach involves the reaction of an alcohol with an isocyanate, or the reaction of an amine with a chloroformate. For instance, ethyl N-methylcarbamate has been prepared by reacting aqueous methylamine (B109427) with ethyl chloroformate. orgsyn.org Another versatile method is the tin-catalyzed transcarbamoylation of alcohols using phenyl carbamate, which proceeds smoothly for primary and secondary alcohols. organic-chemistry.org

A three-step method for synthesizing N-alkyl-O-alkyl carbamates involves reacting non-acidic alcohols with carbonyl-di-imidazole (CDI) to produce carbamoyl-imidazoles with high yields (92–97%). These intermediates are then converted to more reactive imidazolium (B1220033) salts, which subsequently react with primary or secondary amines to yield the final carbamate products in high yields (66–99%). rsc.orgresearchgate.net The synthesis of 2-((diphenylmethylene)amino)ethyl N-(cyclohexyl)carbamate has been achieved by reacting cyclohexane (B81311) carboxylic acid with diphenylphosphoryl azide (B81097) (DPPA) in the presence of triethylamine (B128534), trapping the resulting isocyanate with 2-((diphenylmethylene)amino)ethanol. mdpi.com

| Compound Name | Starting Materials | Key Reagents | Yield | Reference |

| Ethyl N-methylcarbamate | Aqueous methylamine, Ether | Ethyl chloroformate, Sodium hydroxide (B78521) | 88-90% | orgsyn.org |

| 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate | Cyclohexane carboxylic acid, 2-((diphenylmethylene)amino)ethanol | Diphenylphosphoryl azide (DPPA), Triethylamine | 5% | mdpi.com |

| N-Alkyl-O-Alkyl Carbamates (General) | Primary/Secondary Alcohols, Primary/Secondary Amines | Carbonyl-di-imidazole (CDI), Methyl iodide | 66-99% | rsc.orgresearchgate.net |

Aryl N-Cyclohexylcarbamate Analogs with Modified Phenolic Moieties

Modifying the phenolic moiety of aryl N-cyclohexylcarbamates allows for the fine-tuning of their chemical properties. An efficient method for creating these analogs is the palladium-catalyzed cross-coupling of aryl halides (ArX, where X = Cl, Br) or aryl triflates (ArOTf) with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This process provides direct access to a wide range of N-aryl carbamates.

Another significant synthetic route is the tin-catalyzed transcarbamoylation reaction. This method uses phenyl carbamate as the carbamoyl (B1232498) group donor to react with various primary and secondary alcohols in the presence of a catalyst like dibutyltin (B87310) maleate, demonstrating broad functional-group tolerance. organic-chemistry.org A halogen-free alternative involves the direct synthesis from amines and carbon dioxide using titanium alkoxides, such as Ti(OnBu)4, which can yield products like n-butyl N-phenylcarbamate in nearly quantitative amounts. nih.gov

| Synthesis Method | Key Reactants | Catalyst / Key Reagent | Noteworthy Features | Reference |

| Palladium-Catalyzed Cross-Coupling | Aryl Halides/Triflates, Sodium Cyanate, Alcohol | Pd2dba3, Ligands (e.g., L1) | Broadened substrate scope, direct access to N-aryl carbamates. | mit.edu |

| Tin-Catalyzed Transcarbamoylation | Primary/Secondary Alcohols, Phenyl Carbamate | Dibutyltin maleate | Mild conditions, broad functional-group tolerance. | organic-chemistry.org |

| Halogen-Free Synthesis | Amines, Carbon Dioxide | Titanium Alkoxides (e.g., Ti(OnBu)4) | Environmentally friendly, nearly quantitative yields. | nih.gov |

Substituted Phenyl Carbamate Compounds (e.g., Halogenated Derivatives)

The introduction of substituents, particularly halogens, onto the phenyl ring of carbamates can be achieved through several synthetic pathways. One method starts with a 2-phenyl-1,2-ethanediol bearing halogen substituents on the phenyl ring. google.com This diol can be reacted with diethylcarbonate in the presence of a catalytic amount of sodium methoxide. google.com Alternatively, dicarbamates can be synthesized by treating the halogenated diol with carbonyl diimidazole, followed by reaction with an amine. google.com

For producing specific regioisomers of single carbamates from a diol with a halogen substituent, a protecting group strategy can be employed. The carbamation is then performed using an isocyanate-based compound like chlorosulfonyl isocyanate at controlled temperatures (e.g., 0°C). google.com Palladium-catalyzed reactions also provide a route to halogenated N-aryl carbamates by coupling halogenated aryl compounds (ArX) with sodium cyanate and an alcohol. mit.edu

| Starting Compound | Key Reagents/Method | Product Type | Reference |

| Halogen-substituted 2-phenyl-1,2-ethanediol | Diethylcarbonate, Sodium methoxide | Monocarbamate | google.com |

| Halogen-substituted 2-phenyl-1,2-ethanediol | Carbonyl diimidazole, Amine | Dicarbamate | google.com |

| Halogen-substituted diol | Protecting group chemistry, Chlorosulfonyl isocyanate | Single regioisomer carbamate | google.com |

| Halogenated Aryl Compounds (ArX) | Sodium cyanate, Alcohol, Palladium catalyst | Halogenated N-aryl carbamate | mit.edu |

Metal-Coordinated Carbamates (e.g., Dithiocarbamate (B8719985) Complexes)

Dithiocarbamates, which are analogs of carbamates with both oxygen atoms replaced by sulfur, are versatile ligands that form stable complexes with a wide range of transition metals. wikipedia.orgmdpi.com The synthesis of dithiocarbamate salts is typically straightforward, involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base like sodium hydroxide. wikipedia.org These salts are then used in salt metathesis reactions with metal halides to produce the desired metal dithiocarbamate complexes. wikipedia.org

For example, Cu(II) and Zn(II) morpholinyldithiocarbamato complexes have been synthesized from the reaction of an aqueous solution of the metal salt and the morpholinyl dithiocarbamate ligand. nih.gov Similarly, triphenyltin(IV) N-alkyl-N-cyclohexyldithiocarbamate complexes have been synthesized and characterized, showing distorted trigonal bipyramidal geometry around the tin atom due to the coordination of the dithiocarbamate ligand. researchgate.net The coordination geometry of these complexes can vary; Cu(II) complexes often exhibit a distorted square planar geometry, while Zn(II) can form dinuclear structures. nih.gov Chiral monometallic dithiocarbamate complexes with pendant phenolic groups have also been synthesized, showing square planar geometry for Ni(II) and Cu(II) and tetrahedral geometry for Zn(II). rsc.org

| Metal Center | Ligand | Resulting Complex Geometry | Reference |

| Copper(II) | Morpholinyldithiocarbamate | Distorted Square Planar | nih.gov |

| Zinc(II) | Morpholinyldithiocarbamate | Dinuclear, Tetrahedral | nih.gov |

| Tin(IV) | N-cyclohexyl-N-isopropyldithiocarbamate | Distorted Trigonal Bipyramidal | researchgate.net |

| Cobalt(II/III) | N-methyl phenyl dithiocarbamate | Distorted Octahedral (for Co(III)) | tandfonline.com |

| Nickel(II) | Chiral dithiocarbamate with phenolic group | Square Planar | rsc.org |

Naphthalenyl Carbamate Derivatives

Replacing the phenyl group with a naphthalene (B1677914) moiety introduces significant structural and electronic changes. The synthesis of naphthalenyl carbamates can be accomplished through methods analogous to those for phenyl carbamates. For instance, 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates have been prepared via microwave-assisted synthesis. researchgate.net

The synthesis of the naphthalene precursors is a critical aspect. Substituted naphthalenes can be synthesized through various modern organic chemistry techniques, including nitrogen-to-carbon single-atom transmutation in isoquinolines. This method uses a commercially available phosphonium (B103445) ylide as a carbon source to convert a wide range of substituted isoquinolines into the corresponding naphthalenes, tolerating various functional groups like halogens and ethers. nih.govnih.gov

| Compound Class | Synthetic Approach | Precursor Synthesis Highlight | Reference |

| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates | Microwave-assisted synthesis from 2-hydroxynaphthalene-1-carboxanilides and phosphorus trichloride (B1173362). | N/A | researchgate.net |

| General Substituted Naphthalenes | Nitrogen-to-carbon transmutation of isoquinolines. | Uses phosphonium ylide to replace nitrogen in the isoquinoline (B145761) ring with carbon. | nih.govnih.gov |

Triazole-Containing Carbamates